![molecular formula C10H11F2N B6337997 1-(2,3-Difluorophenyl)cyclopropanemethanamine CAS No. 1260663-44-2](/img/structure/B6337997.png)
1-(2,3-Difluorophenyl)cyclopropanemethanamine
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Overview
Description
1-(2,3-Difluorophenyl)cyclopropanemethanamine is a chemical compound with the CAS Number: 1260663-44-2 . It has a molecular weight of 183.2 g/mol . The compound is solid in physical form and appears as a colorless to yellow liquid .
Molecular Structure Analysis
The molecular formula of 1-(2,3-Difluorophenyl)cyclopropanemethanamine is C10H11F2N . The IUPAC name is [1-(2,3-difluorophenyl)cyclopropyl]methanamine . The SMILES representation is C1CC1(CN)C2=C(C(=CC=C2)F)F .Physical And Chemical Properties Analysis
The compound is solid in physical form and appears as a colorless to yellow liquid . The storage temperature is recommended to be at refrigerator conditions . Unfortunately, other specific physical and chemical properties like melting point, boiling point, density, refractive index, and flash point are not available in the search results.Scientific Research Applications
Life Sciences
In life sciences, the compound could be used in the study of enzyme-substrate interactions, particularly with enzymes that process cyclopropane-containing substrates. This could provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.
Each of these applications leverages the unique chemical structure of “1-(2,3-Difluorophenyl)cyclopropanemethanamine” to explore different aspects of scientific research, from drug development to the creation of new materials and analytical techniques. The compound’s versatility underscores its value in a wide range of scientific inquiries .
Safety and Hazards
properties
IUPAC Name |
[1-(2,3-difluorophenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-1-2-7(9(8)12)10(6-13)4-5-10/h1-3H,4-6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDKYUCQLHXXSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Difluorophenyl)cyclopropanemethanamine |
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